Allyl Piperidin-4-ylcarbamate Hydrochloride: A Comprehensive Technical Guide
Allyl Piperidin-4-ylcarbamate Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of Allyl piperidin-4-ylcarbamate hydrochloride, a versatile building block in medicinal chemistry and drug discovery. The information presented herein is curated for professionals engaged in synthetic chemistry, process development, and formulation science.
Chemical Identity and Molecular Structure
Allyl piperidin-4-ylcarbamate hydrochloride is the hydrochloride salt of Allyl piperidin-4-ylcarbamate. The presence of the allyl carbamate functional group on the piperidine ring offers a unique scaffold for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs).
Molecular Formula: C₉H₁₇ClN₂O₂[1]
Molecular Weight: 220.70 g/mol [1]
CAS Number: 885274-96-4[1]
Chemical Structure:
Caption: Chemical structure of Allyl piperidin-4-ylcarbamate hydrochloride.
The free base, Allyl piperidin-4-ylcarbamate, has the following properties:
Physicochemical Properties
A comprehensive summary of the known and estimated physical properties of Allyl piperidin-4-ylcarbamate hydrochloride is presented below.
| Property | Value | Source/Justification |
| Appearance | White to off-white crystalline solid. | Inferred from the general properties of piperidine hydrochloride salts, which are typically crystalline solids.[3] |
| Melting Point | Data not available. Expected to be significantly higher than the free base and likely to decompose upon melting. | Hydrochloride salts of amines generally have higher melting points than their corresponding free bases.[3] For example, piperidine hydrochloride has a melting point of 245-248 °C.[1] |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents (e.g., hexane, toluene). | Amine hydrochloride salts are generally soluble in polar solvents due to their ionic nature.[3][4] Piperidine hydrochloride is reported to be soluble in water.[1] |
| pKa | Data not available. The pKa of the piperidinium ion is approximately 11.2. | The pKa of the conjugate acid of piperidine is a well-established value.[5] |
Synthesis and Purification
The synthesis of Allyl piperidin-4-ylcarbamate hydrochloride typically involves a two-step process: the protection of the 4-amino group of a suitable piperidine precursor with an allyloxycarbonyl (Alloc) group, followed by the formation of the hydrochloride salt.
Part 1: N-Allyloxycarbonyl Protection
The introduction of the Alloc protecting group is a common strategy in organic synthesis. A general and robust procedure for the N-protection of a primary amine, such as 4-aminopiperidine, is outlined below.[6]
Reaction Scheme:
Caption: General scheme for N-Alloc protection of a piperidine derivative.
Experimental Protocol:
-
Dissolution: Dissolve the 4-aminopiperidine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Basification: Add a suitable base, such as triethylamine or diisopropylethylamine (2.0-3.0 equivalents), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add allyl chloroformate (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Hydrochloride Salt Formation
The formation of the hydrochloride salt enhances the stability and aqueous solubility of the compound.[3]
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified Allyl piperidin-4-ylcarbamate free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0 °C.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold anhydrous diethyl ether and dry it under vacuum to obtain the final product.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the allyl and piperidine protons.
-
Allyl Group:
-
A multiplet in the range of 5.8-6.0 ppm corresponding to the internal vinyl proton (-CH=).
-
Two multiplets or doublets of doublets between 5.1 and 5.4 ppm for the terminal vinyl protons (=CH₂).
-
A doublet around 4.5 ppm for the methylene protons adjacent to the oxygen (-O-CH₂-).
-
-
Piperidine Ring:
-
A broad multiplet for the proton at the 4-position (-CH-NH-).
-
Complex multiplets for the methylene protons of the piperidine ring, typically in the range of 1.4-3.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield, especially in the hydrochloride salt due to the positive charge on the nitrogen.
-
-
Carbamate and Amine Protons:
-
A broad singlet for the carbamate N-H proton.
-
In the hydrochloride salt, a broad singlet for the piperidinium N⁺H₂ protons, which may exchange with D₂O.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide complementary structural information.
-
Allyl Group:
-
A signal around 132-134 ppm for the internal vinyl carbon (-CH=).
-
A signal around 117-119 ppm for the terminal vinyl carbon (=CH₂).
-
A signal around 65-67 ppm for the methylene carbon adjacent to the oxygen (-O-CH₂-).
-
-
Carbonyl Group:
-
A signal in the range of 155-157 ppm for the carbamate carbonyl carbon.
-
-
Piperidine Ring:
-
A signal for the carbon at the 4-position (-CH-NH-) around 45-50 ppm.
-
Signals for the other piperidine methylene carbons in the range of 30-45 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate and the piperidinium N⁺H₂.
-
C=O Stretching: A strong absorption band around 1690-1710 cm⁻¹ for the carbonyl group of the carbamate.
-
C=C Stretching: A medium intensity band around 1645 cm⁻¹ for the allyl C=C double bond.
-
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2][8]
-
Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing.[2][8]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Specific Hazards:
-
Piperidine Moiety: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. They can also be toxic if swallowed or inhaled.[6][10]
-
Allyl Group: Allyl-containing compounds can be irritants and sensitizers.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Keep away from heat, sparks, and open flames.[8]
-
The hydrochloride salt is expected to be hygroscopic; store in a desiccator if necessary.
Applications in Research and Development
Allyl piperidin-4-ylcarbamate hydrochloride is a valuable intermediate in the synthesis of various biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals. The allyl carbamate group serves as a versatile protecting group for the 4-amino functionality, which can be deprotected under specific conditions to allow for further synthetic modifications. The development of novel piperidine-based compounds is an active area of research in medicinal chemistry.[10][11][12]
Conclusion
This technical guide provides a detailed overview of the physical properties, synthesis, characterization, and safe handling of Allyl piperidin-4-ylcarbamate hydrochloride. While some experimental data for the hydrochloride salt is not publicly available, this document consolidates the known information and provides expert-driven estimations based on analogous compounds. This guide is intended to be a valuable resource for researchers and scientists working with this important chemical intermediate.
References
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
-
ChemicalRegister. (n.d.). Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]
- Silva, A. M., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 12(11), e0187520.
-
PubMed Central. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
-
ResearchGate. (2017, November 2). (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
PubMed. (2020, May 6). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PubMed. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
Sources
- 1. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. chemos.de [chemos.de]
- 7. 1023810-85-6|Allyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
